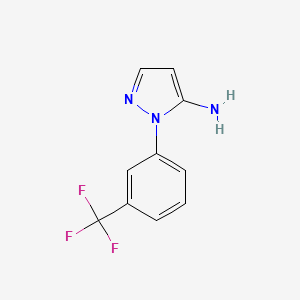

2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine

Descripción

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-9(14)4-5-15-16/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGNKXQAXLSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction, where a hydrazine derivative reacts with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace one or more fluorine atoms

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It has been particularly influential in the development of:

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases .

- Analgesic Agents : The compound's ability to modulate pain pathways has led to its exploration in analgesic drug development .

- Cancer Therapeutics : Some studies have identified structural analogs of this compound that show promise as potential anticancer agents, particularly through their interactions with specific biological targets involved in tumor growth and metastasis .

Agricultural Chemicals

In the agricultural sector, 2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is utilized for formulating agrochemicals. Its applications include:

- Pesticides : The compound has demonstrated efficacy against certain pests and diseases, contributing to enhanced crop protection products .

- Herbicides : Research has shown that modifications of this compound can lead to effective herbicides that target specific weed species without harming crops .

Material Science

The compound plays a significant role in material science, particularly in:

- Polymer Development : It is used in creating advanced materials with enhanced thermal and chemical resistance. This makes it valuable in industries requiring durable materials for various applications .

- Nanotechnology : Research has explored its incorporation into nanostructured materials, which can improve the performance of devices in electronics and photonics .

Biochemical Research

In biochemical studies, 2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine serves as a critical tool for:

- Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme inhibition mechanisms, aiding in understanding complex biological pathways and developing inhibitors for therapeutic purposes .

- Receptor Interaction Studies : It is employed to study interactions with various receptors, providing insights into drug-receptor dynamics that are essential for pharmacological research .

Diagnostic Applications

The compound is also being explored for its potential in diagnostic applications:

- Imaging Techniques : Its unique properties allow it to be used in developing diagnostic agents for imaging biological tissues, which can enhance the specificity and sensitivity of imaging techniques used in medical diagnostics .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1131-18-6): A methyl group at the 3-position of the pyrazole ring and a phenyl group at the 1-position. The methyl substituent is electron-donating, contrasting with the -CF₃ group in the target compound .

- 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (3347-62-4): Features a methyl group at the 4-position and a phenyl group at the 5-position. The substitution pattern alters the electronic distribution and steric profile compared to the target compound .

- 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine : Incorporates a furan-based substituent, introducing oxygen-containing heterocyclic interactions absent in the target compound .

Physicochemical Properties

- Solubility : The -CF₃ group in the target compound may reduce aqueous solubility compared to methyl-substituted analogs but enhance solubility in organic solvents .

- Stability : Electron-withdrawing -CF₃ groups typically increase thermal and oxidative stability relative to electron-donating groups like -CH₃ .

Actividad Biológica

2-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethylphenyl group, which enhances its lipophilicity and potential biological interactions. The chemical structure can be represented as follows:

Pharmacological Applications

- Anticancer Activity : Research indicates that 2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, with IC50 values indicating effective dose ranges. For instance, it has shown activity against breast cancer and leukemia cells, suggesting a potential role in cancer therapy .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators, thus reducing inflammation in cellular models .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against several bacterial strains, making it a candidate for further development as an antibacterial agent .

The mechanism by which 2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 15.0 | |

| Antimicrobial | E. coli | 20.0 |

Notable Research Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting the significance of the trifluoromethyl group in enhancing anticancer activity .

- Inflammation Modulation : In vivo studies demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, supporting its potential as an anti-inflammatory agent .

Applications in Drug Development

Due to its promising biological activities, 2-(3-trifluoromethylphenyl)-2H-pyrazol-3-ylamine is being investigated as a lead compound for the development of new therapeutics targeting cancer and inflammatory diseases. Furthermore, its applications extend to agricultural chemistry, where it is being evaluated for use in developing more effective agrochemicals .

Q & A

Q. How does regioselectivity in pyrazole functionalization impact pharmacological outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.